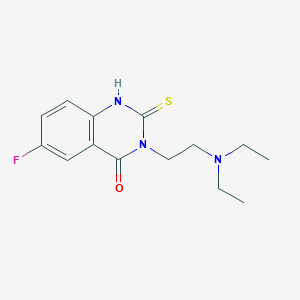
3-(2-(diethylamino)ethyl)-6-fluoro-2-thioxo-2,3-dihydroquinazolin-4(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a derivative of quinazolinone, which is a class of organic compounds known for their pharmaceutical properties . Quinazolinones and their derivatives have been studied for their potential as anticancer, antimicrobial, and anti-inflammatory agents .
Synthesis Analysis
While the specific synthesis process for this compound is not available, quinazolinones are generally synthesized through the condensation of anthranilic acid derivatives with various amines .Molecular Structure Analysis
The molecular structure of this compound would likely include a quinazolinone core, which consists of a fused two-ring system of benzene and pyrimidine . The 2-(diethylamino)ethyl group would be attached to the third position of the quinazolinone core .Physical And Chemical Properties Analysis
The physical and chemical properties would depend on the specific structure of the compound. For example, diethylethanolamine, a compound with a similar diethylaminoethyl group, is a colorless liquid that is miscible with most solvents .科学的研究の応用
Fluorescent Probes and Sensors
This compound exhibits intriguing fluorescence properties, particularly in organic solvents. Researchers have explored its use as a fluorescent probe for various applications:
- Solvent Polarity Monitoring : The compound’s fluorescence properties vary based on solvent polarity, enabling it to function as a solvent polarity sensor .
Enzymatic Activity Assays
Consider derivatives of this compound for enzyme activity assays . For instance, coumarin derivatives (such as MUG, MUP, and DiFMUP) are widely used as substrates for detecting enzymatic activity in cells, homogenates, and solutions .
HDAC Inhibitors
While not directly related to the compound itself, the structural insights gained from studying its fluorescence properties can inform the design of novel histone deacetylase (HDAC) inhibitors . These inhibitors play a crucial role in epigenetic regulation and cancer therapy .
Safety and Hazards
将来の方向性
The future directions for this compound would likely involve further studies to determine its potential therapeutic effects and mechanisms of action. Given the interest in quinazolinone derivatives in pharmaceutical research, it’s possible that this compound could be explored in the context of drug discovery .
作用機序
Target of Action
A similar compound, sb939 , is identified as a potent pan-HDAC (Histone Deacetylase) inhibitor. HDACs are a class of enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly. This function is crucial for gene regulation, cell cycle progression, and developmental events.
Mode of Action
If we consider the action of the similar compound, sb939 , it inhibits HDACs, which leads to an accumulation of acetylated histones. This can result in chromatin remodeling, influencing gene expression.
Biochemical Pathways
Hdac inhibitors like sb939 generally affect the expression of genes involved in cell cycle regulation, differentiation, and apoptosis, thereby influencing these cellular pathways.
Pharmacokinetics
Sb939 , a similar compound, has been reported to have high and dose-proportional oral exposures and very good ADME (Absorption, Distribution, Metabolism, and Excretion), safety, and pharmaceutical properties.
Result of Action
Hdac inhibitors like sb939 are known to have antitumor activity and can cause cell cycle arrest, differentiation, and apoptosis in cancer cells.
特性
IUPAC Name |
3-[2-(diethylamino)ethyl]-6-fluoro-2-sulfanylidene-1H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FN3OS/c1-3-17(4-2)7-8-18-13(19)11-9-10(15)5-6-12(11)16-14(18)20/h5-6,9H,3-4,7-8H2,1-2H3,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AITOSUXCQDOQFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN1C(=O)C2=C(C=CC(=C2)F)NC1=S |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1H-indazol-6-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2830855.png)
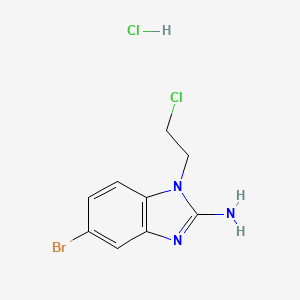





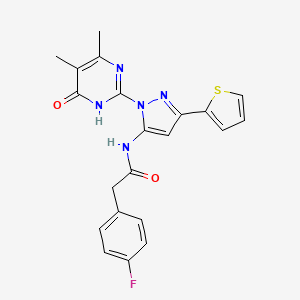
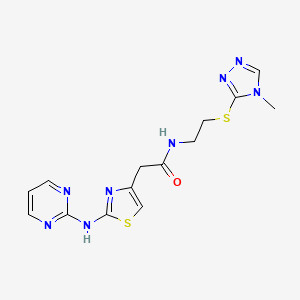


![Diethyl 5-({1-[(4-tert-butylbenzoyl)amino]-2,2,2-trichloroethyl}amino)-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B2830874.png)
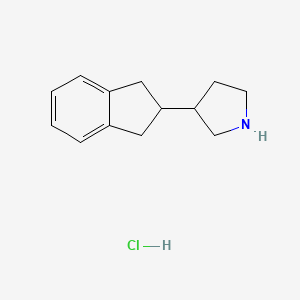
![7-(3,4-Dichlorophenyl)-2-morpholino[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2830877.png)